1-Methyl-4-[4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine
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Description
The compound “1-Methyl-4-[4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine” is a complex organic molecule. It contains several functional groups, including a piperazine ring, a piperidine ring, an oxazole ring, and an alkyne group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to propose a detailed synthesis route .Molecular Structure Analysis
The molecule contains several cyclic structures (piperazine and piperidine rings) and an oxazole ring, which likely contribute to its rigidity and shape. The presence of the alkyne group could potentially make the molecule reactive .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of polar groups can affect its solubility in different solvents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-methyl-5-[[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-17-15-19(25-20-17)16-23-8-5-18(6-9-23)24-14-4-3-7-22-12-10-21(2)11-13-22/h15,18H,5-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZLAQAZNOSSNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCC(CC2)OCC#CCN3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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